1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide
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Overview
Description
1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide is an organic compound that features a unique combination of a phenyl group, a pyridine ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide typically involves a multi-step process. One common method includes the Miyaura borylation reaction, where a halogenated pyridine derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester . This intermediate is then subjected to sulfonylation using methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst loading to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl and pyridine derivatives.
Scientific Research Applications
1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The sulfonamide group can interact with proteins and enzymes, potentially altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronate ester structure but lacks the sulfonamide and pyridine moieties.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Features a phenol group instead of a sulfonamide.
Uniqueness
1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide is unique due to its combination of a boronate ester, pyridine ring, and sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C18H23BN2O4S |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C18H23BN2O4S/c1-17(2)18(3,4)25-19(24-17)15-10-16(12-20-11-15)21-26(22,23)13-14-8-6-5-7-9-14/h5-12,21H,13H2,1-4H3 |
InChI Key |
SBSPXXNUKXBOQY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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